5-(3-Nitrophenyl)-5-oxopentanoic acid
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Overview
Description
5-(3-Nitrophenyl)-5-oxopentanoic acid: is an organic compound characterized by a nitrophenyl group attached to a pentanoic acid chain with a ketone functional group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-5-oxopentanoic acid typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Friedel-Crafts Acylation: Nitrobenzene undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-5-oxopentanoic acid: can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 5-(3-Aminophenyl)-5-oxopentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound is converted to this compound.
Scientific Research Applications
5-(3-Nitrophenyl)-5-oxopentanoic acid: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro group, which can be reduced to an amino group in biological systems.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:
Reduction to Amino Group: In biological systems, the nitro group can be enzymatically reduced to an amino group, which can then interact with various biomolecules.
Electrophilic and Nucleophilic Reactions: The compound can participate in electrophilic and nucleophilic reactions, affecting cellular processes and pathways.
Comparison with Similar Compounds
5-(3-Nitrophenyl)-5-oxopentanoic acid: can be compared with similar compounds such as:
5-(4-Nitrophenyl)-5-oxopentanoic acid: Similar structure but with the nitro group in the para position, which may affect its reactivity and applications.
5-(3-Aminophenyl)-5-oxopentanoic acid: The reduced form of the compound, which has different chemical properties and biological activities.
5-(3-Methoxyphenyl)-5-oxopentanoic acid: A methoxy-substituted derivative with distinct chemical and biological properties.
The uniqueness of This compound
Properties
CAS No. |
90991-26-7 |
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Molecular Formula |
C11H11NO5 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H11NO5/c13-10(5-2-6-11(14)15)8-3-1-4-9(7-8)12(16)17/h1,3-4,7H,2,5-6H2,(H,14,15) |
InChI Key |
DZGXYWGULNCBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCCC(=O)O |
Origin of Product |
United States |
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